molecular formula C17H14ClNO6S2 B15231699 (2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone

(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone

Cat. No.: B15231699
M. Wt: 427.9 g/mol
InChI Key: QPIIBYYTHQZBDO-UHFFFAOYSA-N
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Description

(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenyl ring, a methylsulfonyl group, and a benzo[e][1,2]thiazin-3-yl core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone typically involves multiple steps. One common method includes the reaction of 2-chloro-4-methylsulfonylphenyl derivatives with 4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Its ability to interact with specific proteins and enzymes makes it a valuable tool for biochemical research .

Medicine

In medicine, the compound’s unique properties may be leveraged for developing new therapeutic agents. Its potential anti-inflammatory and antimicrobial activities are of particular interest for drug discovery and development .

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone lies in its combination of functional groups and structural features.

Properties

Molecular Formula

C17H14ClNO6S2

Molecular Weight

427.9 g/mol

IUPAC Name

(2-chloro-4-methylsulfonylphenyl)-(4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-3-yl)methanone

InChI

InChI=1S/C17H14ClNO6S2/c1-19-15(17(21)12-5-3-4-6-14(12)27(19,24)25)16(20)11-8-7-10(9-13(11)18)26(2,22)23/h3-9,21H,1-2H3

InChI Key

QPIIBYYTHQZBDO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

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